molecular formula C12H13ClO5 B2797921 Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate CAS No. 428473-89-6

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2797921
CAS No.: 428473-89-6
M. Wt: 272.68
InChI Key: PBIVURKETUVFLK-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate is an organic compound with the molecular formula C12H13ClO5. It is a derivative of phenoxyacetic acid and contains functional groups such as a chloro, ethoxy, and formyl group.

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of novel cytotoxic agents , suggesting that its targets may be involved in cell proliferation and survival pathways.

Biochemical Pathways

Given its potential role in the synthesis of cytotoxic agents , it may influence pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Given its use in the synthesis of cytotoxic agents , it may induce cell death or inhibit cell proliferation in certain cancer cell lines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group may affect its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIVURKETUVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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